molecular formula C17H18ClNO4S B3155675 Ethyl 2-(3-chloropropanamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate CAS No. 807355-70-0

Ethyl 2-(3-chloropropanamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate

Cat. No. B3155675
M. Wt: 367.8 g/mol
InChI Key: BJFYIRHKNCDTIC-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The structure can give insights into the functional groups present in the compound and its possible properties.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It can include various chemical reactions, catalysts used, reaction conditions, and yield of the product.



Molecular Structure Analysis

This involves studying the spatial arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include its reactivity with different reagents, the type of reactions it undergoes (substitution, addition, elimination, etc.), and the products formed.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties.


Scientific Research Applications

Antimicrobial and Antioxidant Properties

  • Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, closely related to the compound , have been synthesized and screened for their antimicrobial and antioxidant activities. Some of these compounds demonstrated significant antibacterial and antifungal properties, as well as profound antioxidant potential (Raghavendra et al., 2016).

Anticancer Activity

  • Novel thiophene and benzothiophene derivatives, which include similar structures, were synthesized and evaluated for anti-cancer activity. Certain compounds showed notable activity against various tumor cell lines including breast adenocarcinoma, non-small cell lung cancer, CNS cancer, and normal fibroblast human cell lines (Mohareb et al., 2016).
  • Another study on 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene, a structurally related compound, reported pronounced anti-proliferative activity and tumor cell selectivity in various tumor cell types, including leukemia/lymphoma, prostate, kidney, and hepatoma tumor cells (Thomas et al., 2017).

Synthesis and Characterization

  • Studies involving the synthesis and characterization of related thiophene derivatives have been conducted. These studies include the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates and their evaluation for antimicrobial activity (Spoorthy et al., 2021).
  • The crystal and molecular structures of related compounds have been studied, providing valuable insights into their molecular configurations and potential applications in chemical synthesis (Kaur et al., 2012).

Safety And Hazards

This involves understanding the toxicity, flammability, environmental impact, and handling precautions of the compound.


Future Directions

This involves predicting or proposing future research directions or applications of the compound based on its properties and behavior.


Please consult with a professional chemist or a reliable database for specific information about this compound. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

ethyl 2-(3-chloropropanoylamino)-4-(4-methoxyphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S/c1-3-23-17(21)15-13(11-4-6-12(22-2)7-5-11)10-24-16(15)19-14(20)8-9-18/h4-7,10H,3,8-9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFYIRHKNCDTIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-chloropropanamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(3-chloropropanamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate
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Ethyl 2-(3-chloropropanamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate
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Ethyl 2-(3-chloropropanamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate
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Ethyl 2-(3-chloropropanamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate
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